![molecular formula C16H15N5O3 B2480317 3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2320686-20-0](/img/structure/B2480317.png)

3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

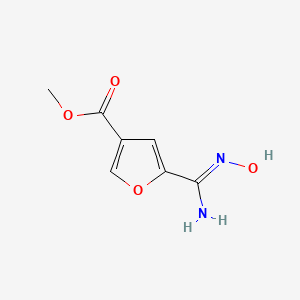

Beschreibung

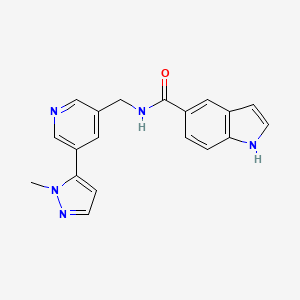

The synthesis and characterization of heterocyclic compounds, particularly those incorporating benzoxazole and pyridazinyl moieties, have been a significant focus of chemical research due to their diverse biological activities and potential applications in medicinal chemistry. The compound "3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one" falls within this category, representing an intricate structure that likely exhibits unique chemical and physical properties.

Synthesis Analysis

The synthesis of complex heterocycles often involves multi-step reactions, starting from simpler precursors. Techniques such as condensation reactions, nucleophilic substitution, and ring-closure strategies are commonly employed. For example, Kanno et al. (1991) describe a method for synthesizing ring-fused pyrimidin-4-one derivatives from ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE), indicating the utility of multi-component reactions in constructing heterocyclic frameworks (Kanno et al., 1991).

Molecular Structure Analysis

The determination of molecular structure, particularly for complex molecules, is crucial and typically achieved through spectroscopic methods and X-ray crystallography. Marjani (2013) exemplifies this with the synthesis and structural elucidation of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, highlighting the role of X-ray diffraction in confirming molecular geometry (Marjani, 2013).

Chemical Reactions and Properties

The reactivity of heterocyclic compounds is influenced by the nature of their constituent rings. For instance, reactions involving hydrazonoyl halides demonstrate the versatility of benzoxazole derivatives in synthesizing a variety of heterocycles, including thiadiazoles and triazolopyrimidines, as noted by Abdelall et al. (2010) (Abdelall et al., 2010).

Wissenschaftliche Forschungsanwendungen

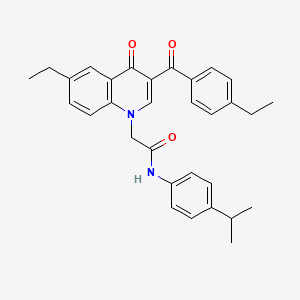

Synthesis and Anti-Inflammatory Activity

- Indolyl Azetidinones Synthesis: Research by Kalsi et al. (1990) explored the synthesis of indolyl azetidinones, a class of compounds related to the chemical . They discovered that these compounds exhibited notable anti-inflammatory activity, comparing favorably with non-steroidal anti-inflammatory drugs (NSAIDs) in terms of efficacy and ulcerogenic activities (Kalsi, R., Shrimali, M., Bhalla, T., & Barthwal, J., 1990).

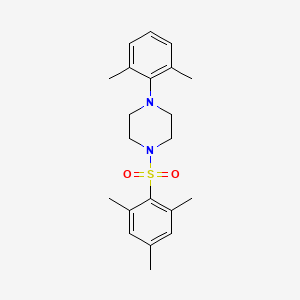

Synthesis and Spectral Characterization

- Phthalazinone Derivatives Synthesis: Mahmoud et al. (2012) reported on the synthesis and spectral characterization of various phthalazinone derivatives, which are structurally related to the chemical in focus. This study provides insight into the molecular properties of such compounds (Mahmoud, M., Abou-Elmagd, W. S. I., Derbala, H., & Hekal, M. H., 2012).

Anticancer Activity

- Benzoxazole and Benzothiazole Derivatives: Abdelall et al. (2010) synthesized derivatives containing benzoxazole and benzothiazole moieties, closely related to the chemical structure , and evaluated their potential anticancer activities. This study highlights the potential of similar compounds in oncological research (Abdelall, E. K. A., Mohamed, M., & Abdelhamid, A., 2010).

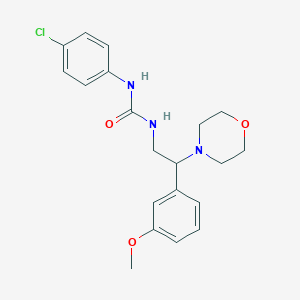

Novel Antimicrobial Agents

- Oxazolidinone Derivatives Synthesis: Devi et al. (2013) focused on the synthesis of oxazolidinone derivatives, which are structurally related to the chemical , demonstrating their potential as antimicrobial agents. This underscores the importance of such compounds in developing new antimicrobial therapies (Devi, K., Asmat, Y., Jain, S., Sharma, S., & Dwivedi, J., 2013).

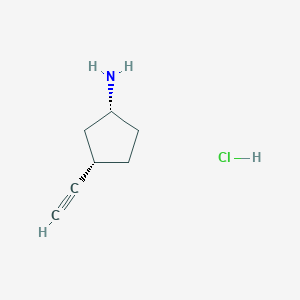

Synthesis of Nitrogen Heterocycles

- Derivatives Synthesis from Ethyl Benzoylacetate: Abdelrazek et al. (2001) described the synthesis of various nitrogen heterocycles, including pyridazine, pyridazino[2,3-a]quinazoline, and pyrrole derivatives from ethyl benzoylacetate, showcasing the versatility of compounds similar to the one in synthesizing diverse heterocyclic structures (Abdelrazek, F. M., El‐Din, A. A. M., & Mekky, A. E. M., 2001).

Eigenschaften

IUPAC Name |

3-[2-oxo-2-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3/c22-15(10-21-12-4-1-2-5-13(12)24-16(21)23)20-8-11(9-20)18-14-6-3-7-17-19-14/h1-7,11H,8-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCSZSKZUOTELV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)NC4=NN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480235.png)

![Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate](/img/structure/B2480237.png)

![2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480239.png)

![6-[3-(4-chlorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2480244.png)

![5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2480250.png)

![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2480253.png)